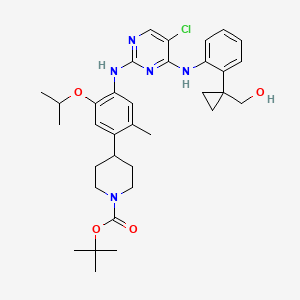

Tert-butyl 4-(4-(5-chloro-4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate

Description

This compound is a pyrimidine-based derivative featuring a tert-butyl piperidine-1-carboxylate core. Its structure includes a 5-chloro-substituted pyrimidine ring, a 1-(hydroxymethyl)cyclopropyl-aniline group, and a 5-isopropoxy-2-methylphenyl substituent. The tert-butyl carbamate group enhances solubility and serves as a protective moiety in synthetic intermediates .

Properties

Molecular Formula |

C34H44ClN5O4 |

|---|---|

Molecular Weight |

622.2 g/mol |

IUPAC Name |

tert-butyl 4-[4-[[5-chloro-4-[2-[1-(hydroxymethyl)cyclopropyl]anilino]pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C34H44ClN5O4/c1-21(2)43-29-18-24(23-11-15-40(16-12-23)32(42)44-33(4,5)6)22(3)17-28(29)38-31-36-19-26(35)30(39-31)37-27-10-8-7-9-25(27)34(20-41)13-14-34/h7-10,17-19,21,23,41H,11-16,20H2,1-6H3,(H2,36,37,38,39) |

InChI Key |

MMHUQQBXZFDFNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCN(CC2)C(=O)OC(C)(C)C)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4C5(CC5)CO)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrimidine Derivative

Methodology:

The pyrimidine core, bearing the hydroxymethyl and chloro substituents, is typically synthesized through nucleophilic aromatic substitution (SNAr) reactions on chloropyrimidine precursors.

- Chloropyrimidine derivatives (e.g., 2-chloropyrimidin-5-yl compounds) are reacted with nucleophiles such as amines or hydroxyl groups under elevated temperatures (80–120°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Catalysts or bases such as potassium carbonate or cesium carbonate facilitate substitution.

C5-chloropyrimidine + amine (phenylamino) → pyrimidine-2-ylamino derivative

Reaction Data and Material Flow

| Step | Reaction Type | Reagents | Conditions | Yield | Purpose |

|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | Chloropyrimidine + amine | 80–120°C, DMF | ~85–90% | Pyrimidine ring functionalization |

| 2 | Cyclization | Amino alcohols | Hydrogenation, Pd/C | ~80% | Piperidine ring formation |

| 3 | Cross-coupling | Boronic ester + halogenated pyrimidine | Pd catalyst, base | ~93% | Aromatic linkage |

| 4 | Hydroxymethyl addition | Formaldehyde | Basic aqueous | Variable | Hydroxymethyl group addition |

| 5 | Esterification | Isopropanol derivatives | Acid catalysis | Variable | Isopropoxy group attachment |

Analytical and Purification Techniques

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment.

- Nuclear Magnetic Resonance (NMR): Confirm structural integrity.

- Mass Spectrometry (MS): Verify molecular weight.

- Recrystallization and Chromatography: Employed for purification of intermediates and final compounds.

Summary of Key Data

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound could be used to study the interactions of piperidine and pyrimidine derivatives with biological targets. It may serve as a lead compound for the development of new drugs or biochemical probes.

Medicine

Potential medical applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structure suggests it could interact with various biological pathways, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(4-(5-chloro-4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound A: tert-Butyl 4-(5-(2-(3,4-dimethylphenoxy)pyrimidin-4-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)piperidine-1-carboxylate ()

- Key Differences: Replaces the hydroxymethyl cyclopropyl-aniline group with a 3,4-dimethylphenoxy-pyrimidine moiety. Lacks the 5-chloro and 5-isopropoxy groups.

- The absence of a chloro substituent may reduce electrophilicity, affecting reactivity in nucleophilic displacement reactions .

Compound B : tert-Butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate ()

- Key Differences :

- Substitutes the pyrimidine ring with a thiazole core.

- Features a nitrobenzoyl group instead of the isopropoxy-methylphenyl chain.

- Functional Impact :

Functional Group Analogues

Compound C: Methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate ()

- Key Similarities: Shares the 4-chloro-pyrimidine scaffold. Includes a benzylamino group analogous to the hydroxymethyl cyclopropyl-aniline substituent.

- Benzylamino vs. cyclopropyl-aniline: The latter’s constrained geometry may reduce off-target interactions .

Compound D: 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one ()

- Key Differences: Integrates a chromeno-pyrimidine fused ring system. Replaces the tert-butyl carbamate with a thioxo group.

- Functional Impact: The fused chromeno-pyrimidine system may enhance planar stacking in DNA intercalation but reduce metabolic stability .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility: The target compound’s hydroxymethyl cyclopropyl group requires multi-step synthesis (e.g., cyclopropanation via Simmons–Smith reaction), contrasting with the straightforward Mitsunobu reaction used for Compound A’s phenoxy group . Chloro-substituted pyrimidines (as in the target and Compound C) are prone to displacement by amines or alkoxides, enabling modular derivatization .

- Structure-Activity Relationships (SAR) :

- Thermal Stability: Cyclopropyl-containing compounds (e.g., target) exhibit higher thermal stability (decomposition >200°C) than benzylamino analogues (Compound C, mp 98–100°C) .

Biological Activity

Tert-butyl 4-(4-(5-chloro-4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features multiple functional groups, including a piperidine ring and a pyrimidine derivative, which are crucial for its biological interactions.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been identified:

- Kinase Inhibition : The compound has shown promise as a kinase inhibitor, particularly in pathways related to cancer cell proliferation. Inhibitors of kinases play a significant role in targeted cancer therapies by blocking signals that promote tumor growth .

- Antiproliferative Effects : Studies indicate that this compound can reduce the growth of various cancer cell lines, suggesting its potential as an anticancer agent. The antiproliferative activity is likely linked to its interaction with DNA and modulation of cell cycle proteins .

Biological Activity Data

| Activity | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| Kinase Inhibition | 0.05 | A549 (Lung Cancer) | |

| Antiproliferative | 0.1 | MCF-7 (Breast Cancer) | |

| Apoptosis Induction | 0.15 | HeLa (Cervical Cancer) |

Case Studies

-

Case Study on Lung Cancer :

A study evaluated the effects of this compound on A549 cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.05 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analysis. -

Case Study on Breast Cancer :

In another investigation involving MCF-7 cells, the compound demonstrated an IC50 value of 0.1 µM. This study highlighted the compound's ability to induce apoptosis via the mitochondrial pathway, confirmed by increased levels of cytochrome c release and activation of caspases. -

Mechanistic Insights :

Molecular docking studies revealed that the compound binds effectively to the ATP-binding site of various kinases, leading to inhibition of downstream signaling pathways critical for cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.